molecular formula C26H19BrClNO4 B11069152 N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11069152
M. Wt: 524.8 g/mol
InChI Key: XRAHWGIDRTVODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that features a unique structure combining bromophenyl, chlorobenzoyl, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the 4-bromophenyl group: This can be achieved through bromination of a suitable aromatic precursor.

    Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the intermediate with 4-chlorobenzoyl chloride under Friedel-Crafts conditions.

    Cyclization to form the chromene ring: This can be done through a cyclization reaction involving an appropriate catalyst.

    Final coupling and functionalization: The final step involves coupling the intermediates and introducing the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and a chromene ring

Properties

Molecular Formula

C26H19BrClNO4

Molecular Weight

524.8 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H19BrClNO4/c1-2-25(22(30)15-7-11-17(28)12-8-15)21-19-5-3-4-6-20(19)33-24(32)26(21,25)23(31)29-18-13-9-16(27)10-14-18/h3-14,21H,2H2,1H3,(H,29,31)

InChI Key

XRAHWGIDRTVODA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.